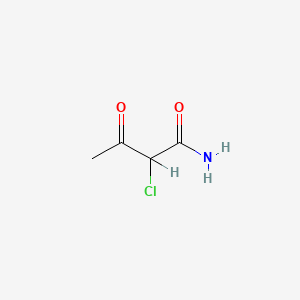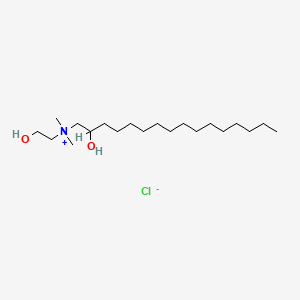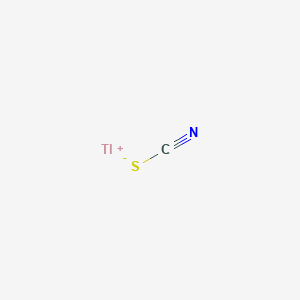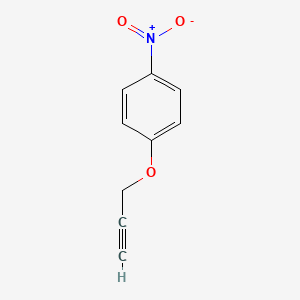
1,3,5-Tri(4-acetylphenyl)benzene
概要
説明
Synthesis Analysis
The synthesis of 1,3,5-Tri(4-acetylphenyl)benzene involves linking fluorinated tris(4-acetylphenyl)benzene building units using aldol cyclotrimerization . The structures of the two COFs, reported here, were confirmed by powder X-ray difraction techniques, Fourier transform infrared, and solid-state 13C CP/MAS NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 1,3,5-Tri(4-acetylphenyl)benzene is composed of three benzene rings with four acetylphenyl groups attached. The molecular formula is C30H24O3 .Chemical Reactions Analysis
1,3,5-Tri(4-acetylphenyl)benzene is used as a building block for metal organic frameworks (MOFs), which are 3D-microporous materials with potential applications in gas adsorption and separation technologies . It can also be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based MOFs for potential usage in gas storage, gas separation, and catalysis .Physical And Chemical Properties Analysis
The molecular weight of 1,3,5-Tri(4-acetylphenyl)benzene is 432.5 g/mol . It has a XLogP3-AA value of 5.9, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 432.17254462 g/mol . The topological polar surface area is 51.2 Ų .科学的研究の応用
Environmental Applications
1,3,5-Tri(4-acetylphenyl)benzene: can be used to synthesize porous aromatic frameworks, which are beneficial in developing adsorption membranes to treat organic pollutants. This application is crucial for environmental sustainability and reducing the impact of industrial waste .
Optoelectronics
The compound’s structure is advantageous for the fabrication of high-efficiency organic light-emitting diodes (OLEDs). Its ability to contribute to the stability and performance of OLEDs makes it a significant material in the field of optoelectronics .
Biomedical Research
In biomedical research, the compound has shown potential as a biomaterial for applications such as diagnostics, photocatalysis, biological imaging, organic or inorganic analysis, and light-emitting applications. Its fluorescent properties can be particularly useful in these areas .
作用機序
Target of Action
1,3,5-Tri(4-acetylphenyl)benzene is primarily used as a building block for Metal Organic Frameworks (MOFs) . MOFs are 3D-microporous materials that have potential applications in gas adsorption and separation technologies .
Action Environment
The action of 1,3,5-Tri(4-acetylphenyl)benzene can be influenced by environmental factors such as temperature and solvent conditions. For example, to improve solubility, the compound can be heated to 37℃ and then sonicated .
Safety and Hazards
将来の方向性
1,3,5-Tri(4-acetylphenyl)benzene can be used as a tritopic bridging ligand that facilitates the functionalization of polyoxometalate-based metal organic frameworks (MOFs) for potential usage in gas storage, gas separation, and catalysis . It is also used as a building block for metal organic frameworks, which are 3D-microporous materials with potential applications in gas adsorption and separation technologies .
特性
IUPAC Name |
1-[4-[3,5-bis(4-acetylphenyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O3/c1-19(31)22-4-10-25(11-5-22)28-16-29(26-12-6-23(7-13-26)20(2)32)18-30(17-28)27-14-8-24(9-15-27)21(3)33/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLMQQYMQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)C)C4=CC=C(C=C4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406777 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri(4-acetylphenyl)benzene | |
CAS RN |
47732-99-0 | |
| Record name | Ethanone, 1,1'-[5'-(4-acetylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)






